REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.O1[CH2:14][CH2:13][NH:12]C1=O>COCCOCCO>[CH3:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][CH2:14][CH2:13][NH2:12])=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
O1C(NCC1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
a solid formed
|
Type
|
DISTILLATION
|
Details
|
followed by distillation at 110° C. to 120° C. (1.5 mm Hg)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |